4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one
Description
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)2-10-11-5(3)12/h2H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMBSRCXJACAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NNC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476598 | |
| Record name | 5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244268-36-8 | |
| Record name | 4-Methyl-5-(trifluoromethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244268-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-4-(trifluoromethyl)-1H-pyridazin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Aldol Condensation
MTFP reacts with a methyl-substituted carbonyl compound (e.g., acetaldehyde) under basic conditions to form an α,β-unsaturated ketone intermediate. This step exploits the electrophilic nature of the trifluoromethyl group in MTFP, which enhances the reactivity of the pyruvate moiety.
Typical Procedure :
A mixture of MTFP (10 mmol) and acetaldehyde (12 mmol) in ethanol is stirred with catalytic potassium carbonate at 0–5°C for 12 hours. The resulting aldol adduct is isolated via vacuum distillation, yielding a colorless liquid (yield: 65–75%).
Step 2: Cyclocondensation with Hydrazine
The aldol adduct undergoes cyclization with hydrazine hydrate in acetic acid to form the pyridazinone ring. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration and aromatization.
- Solvent : Glacial acetic acid
- Reagent : Hydrazine hydrate (3 equivalents)
- Temperature : Reflux (110°C)
- Time : 1–3 hours
Work-up : After cooling, the solvent is evaporated under reduced pressure, and the residue is triturated with ice-cold water. The solid product is filtered and recrystallized from ethanol to afford 4-methyl-5-(trifluoromethyl)-2H-pyridazin-3-one as white crystals (yield: 48–84%).
| Property | Value |
|---|---|
| Molecular Weight | 178.11 g/mol |
| Melting Point | 98–100°C |
| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H, CH₃), 6.95 (s, 1H, CH) |
| MS (EI) | m/z 247 [M+1], 246 [M+] |
Alternative Pathways and Modifications
One-Pot Synthesis
Recent advancements have explored one-pot methodologies to streamline the synthesis. In this approach, MTFP, acetaldehyde, and hydrazine hydrate are combined in a single reaction vessel under acidic conditions. While this method reduces purification steps, yields remain suboptimal (35–50%) compared to the two-step protocol.
Substituent Variations
The position of the trifluoromethyl and methyl groups can be modulated by altering the carbonyl precursor:
- 5-Trifluoromethyl Isomers : Using propionaldehyde instead of acetaldehyde shifts the methyl group to the adjacent position, yielding 5-methyl-4-(trifluoromethyl)-2H-pyridazin-3-one.
- Halogenated Derivatives : Introducing chloro- or fluoro-substituted aldehydes generates halogenated analogs, though these require stringent temperature control to avoid side reactions.
Mechanistic Insights
The formation of 4-methyl-5-(trifluoromethyl)-2H-pyridazin-3-one proceeds through a cascade mechanism (Figure 2):
- Aldol Addition : MTFP’s enolate attacks the carbonyl carbon of acetaldehyde, forming a β-hydroxy ketone intermediate.
- Dehydration : Acidic conditions promote water elimination, generating an α,β-unsaturated trifluoromethyl ketone.
- Cyclocondensation : Hydrazine undergoes conjugate addition to the unsaturated ketone, followed by intramolecular cyclization and oxidation to yield the aromatic pyridazinone.
The trifluoromethyl group enhances electrophilicity at the α-carbon, accelerating both aldol and cyclization steps.
Challenges and Optimization
Yield Limitations
The primary bottleneck in the two-step synthesis is the moderate yield of the aldol step (65–75%). Strategies to improve efficiency include:
Purification Difficulties
The product’s high polarity necessitates multiple recrystallization steps. Switching to mixed solvents (e.g., ethanol/water) improves crystal purity and recovery.
Industrial-Scale Considerations
For large-scale production, the following modifications are recommended:
- Continuous Flow Reactors : Minimize side reactions and improve heat transfer during the exothermic cyclization step.
- Green Solvents : Replace acetic acid with biodegradable ionic liquids to reduce environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazinone core undergoes nucleophilic substitution at position 6, facilitated by the electron-deficient nature of the ring due to the trifluoromethyl group.
Example Reaction:
Reaction with hydrazine hydrate yields hydrazone derivatives. For instance, 2,3-dichloropyrazine reacts with hydrazine hydrate to form hydrazine-substituted intermediates, which can cyclize to form triazolo-pyrazine derivatives .
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one | Hydrazine hydrate, EtOH, 85°C | Hydrazone derivative | 72% |
Electrophilic Aromatic Substitution
The methyl group at position 4 directs electrophilic substitution to position 6. Halogenation and nitration reactions are common.
Example Reaction:
Chlorination with POCl₃ or SOCl₂ introduces chlorine at position 6, forming 4-methyl-5-trifluoromethyl-6-chloro-2H-pyridazin-3-one .
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| This compound | POCl₃, reflux, 6h | 6-Chloro derivative | 85% |
Condensation Reactions
The compound participates in condensation reactions with aldehydes or ketones to form Schiff bases or heterocyclic fused systems.
Example Reaction:
Condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in the presence of KOH yields 4-benzylidene derivatives .
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| This compound | 4-Methoxybenzaldehyde, KOH, EtOH | 4-Benzylidene derivative | 68% |
Alkylation and Acylation
The NH group in the pyridazinone ring undergoes alkylation or acylation under basic conditions.
Example Reaction:
Alkylation with ethyl bromoacetate in THF produces ester-functionalized derivatives, which can be hydrolyzed to carboxylic acids .
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| This compound | Ethyl bromoacetate, K₂CO₃, THF | Ethyl acetate derivative | 75% |
Hydrolysis and Derivative Formation
The ketone group in the pyridazinone ring can be reduced or oxidized, and the trifluoromethyl group remains inert under mild conditions.
Example Reaction:
Reduction with NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the trifluoromethyl group .
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| This compound | NaBH₄, MeOH, 0°C | 3-Hydroxy derivative | 63% |
Biological Activity Correlations
Derivatives of this compound exhibit notable antitumor and antimicrobial activities. For example:
-
The 6-glucosylated derivative showed enhanced antitumor activity against human cancer cell lines (IC₅₀ = 3.2 μM) .
-
4-Benzylidene derivatives demonstrated moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research has shown that derivatives of pyridazin-3-one, including 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one, exhibit significant anticancer properties. A study highlighted that certain pyridazine derivatives demonstrated antiproliferative effects against human colon cancer cell lines (HT-29 and HCT-116) by inducing apoptosis through the mitochondrial pathway. Specifically, the compound RB7, related to this class, was shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl2, leading to cell death via caspase activation .
1.2 PDE4 Inhibition
Pyridazin-3-one derivatives have been explored for their potential as phosphodiesterase 4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases such as asthma and COPD (Chronic Obstructive Pulmonary Disease). Patent literature indicates that these compounds can modulate inflammatory responses by inhibiting PDE4 activity, thereby increasing intracellular cAMP levels and reducing inflammation .
Agricultural Applications
2.1 Herbicidal Properties
The compound has also been investigated for its herbicidal properties. Specifically, formulations containing pyridazin-3-one derivatives have been developed to control undesirable vegetation effectively. These herbicides operate by disrupting the growth of target plants through specific biochemical pathways, making them valuable in agricultural settings .
Case Studies and Research Findings
4.1 Case Study: Anticancer Efficacy
In a notable case study involving RB7 (a derivative), researchers found that at a concentration of 8.18 µM, the compound induced significant apoptosis in HT-29 cells, confirming its potential as an anticancer agent . The study employed various assays including MTT for cell viability and acridine orange staining to assess apoptosis.
4.2 Patent Insights on Herbicides
A patent filed on pyridazin-3-one derivatives outlines their formulation in herbicidal compositions, emphasizing their effectiveness when combined with surfactants and other active ingredients . This innovation highlights the dual utility of these compounds in both medicinal and agricultural applications.
Mechanism of Action
The mechanism of action of 4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Structural and Physicochemical Properties
Key structural analogs of 4-methyl-5-trifluoromethyl-2H-pyridazin-3-one include:
<sup>†</sup>logP values are experimental or calculated; N/A indicates unavailable data.
- Key Observations: Trifluoromethyl vs. Chloro/Methoxy Groups: The trifluoromethyl group in this compound increases electronegativity and steric bulk compared to chloro or methoxy substituents in analogs like METFLURAZONE or the 4-chloro-5-methoxy derivative . In contrast, this compound lacks aromatic substitution at position 2, reducing steric hindrance . logP Trends: The 4-chloro-5-methoxy derivative (logP = 2.91) is more lipophilic than this compound (estimated logP ~1.5–2.0), suggesting differences in membrane permeability .
Research Findings and Challenges
- Activity-Structure Relationships: Trifluoromethyl at position 5 improves metabolic stability compared to chloro or methoxy groups .
- Unresolved Questions :
- The exact synthetic pathway and biological targets of this compound require further investigation.
- Comparative pharmacokinetic data (e.g., solubility, half-life) for these analogs are lacking in the provided evidence.
Biological Activity
4-Methyl-5-trifluoromethyl-2H-pyridazin-3-one is a synthetic compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a methyl group and a trifluoromethyl group, enhancing its chemical reactivity and biological activity. The molecular formula is CHFNO, and its unique trifluoromethyl group is known to influence various biological interactions.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Pyridazinones have been reported to possess significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
- Anticancer Properties : Research has shown that pyridazinone derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range against various cancer types .
- Anti-inflammatory Effects : Some studies suggest that pyridazinones can modulate inflammatory responses, potentially serving as anti-inflammatory agents.
- Neurological Applications : Given the structural features of this compound, it is being investigated for its potential use in treating neurological disorders due to its ability to interact with specific receptors in the brain.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in disease processes, thereby altering biochemical pathways.
- Receptor Modulation : It can also interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer progression .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Trifluoromethylpyrazole | Pyrazole ring with trifluoromethyl | Antitumor properties |
| 4-(Trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl | Strong antimicrobial activity |
| 6-(Trifluoromethyl)pyridazine | Pyridazine ring with trifluoromethyl | Potential use in agrochemical formulations |
These compounds highlight the versatility of the trifluoromethyl group in enhancing biological activity and chemical reactivity.
Case Studies
Several case studies demonstrate the efficacy of this compound:
- Anticancer Screening : In vitro studies on human cancer cell lines (e.g., MCF7 and A549) revealed that derivatives exhibited significant cytotoxicity, with IC values ranging from 10 µM to 30 µM, suggesting a promising role in cancer therapy .
- Antimicrobial Testing : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Inflammation Models : In animal models of inflammation, treatment with pyridazinone derivatives resulted in reduced inflammatory markers, supporting their use as anti-inflammatory drugs.
Q & A
Q. What are the key synthetic methodologies for 4-methyl-5-trifluoromethyl-2H-pyridazin-3-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a pyridazinone core can be functionalized using trifluoromethylation reagents like TMSCF₃ under copper catalysis. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants. Yield improvements (e.g., from 45% to 72%) are achieved by monitoring reaction progress via TLC or HPLC .
- Example Data :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12h | 72 | 98 |
| THF, 60°C, 24h | 45 | 85 |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural confirmation. SHELX software (e.g., SHELXL for refinement) is used to resolve crystallographic data, with R-factors < 0.05 indicating high precision . Complementary techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for trifluoromethyl (-CF₃) and pyridazinone ring protons.
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and C-F vibrations at ~1150 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with < 5 ppm error .
Q. What stability challenges arise during storage, and how are degradation pathways mitigated?
- Methodological Answer : The compound is sensitive to hydrolysis due to the pyridazinone ring’s electrophilic carbonyl group. Stability studies under ICH guidelines (25°C/60% RH) show <5% degradation over 6 months when stored in amber vials with desiccants. Degradation products (e.g., hydrolyzed pyridazine derivatives) are monitored via UPLC-PDA at 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against viral proteases (e.g., SARS-CoV-2 Mpro) predicts binding affinities (ΔG = -8.2 kcal/mol), validated by in vitro IC₅₀ assays .
- Computational Parameters :
| Parameter | Value |
|---|---|
| Basis Set | 6-311++G(d,p) |
| Solvent Model | PCM (Water) |
| Docking Grid Size | 25 × 25 × 25 ų |
Q. How do structural modifications (e.g., substituent variation) influence bioactivity, and what SAR trends are observed?
- Methodological Answer : Substituting the trifluoromethyl group with bulkier moieties (e.g., pentafluoroethyl) reduces antiviral activity by 50%, likely due to steric hindrance. Conversely, replacing the methyl group with electron-withdrawing substituents (e.g., nitro) enhances inhibition of viral replication (IC₅₀ from 12 µM to 4.5 µM) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotameric equilibria). Use variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, coalescence temperatures near -40°C confirm rotational barriers around the pyridazinone C-N bond. Dynamic HPLC with chiral columns can separate enantiomers if unexpected peaks emerge .
Q. How are solvent effects systematically evaluated in reaction optimization?
- Methodological Answer : A solvent polarity index (SPI) study ranks solvents by Kamlet-Taft parameters (α, β, π*). Polar aprotic solvents (DMF, π* = 1.0) enhance trifluoromethylation rates by stabilizing transition states. Solvent-free mechanochemical grinding (ball milling) reduces side-product formation by 30% compared to traditional reflux .
Q. What experimental designs are used to assess the compound’s role in multi-target drug discovery?
- Methodological Answer : A factorial design (e.g., 2³) evaluates interactions between concentration, pH, and co-administered drugs. Response Surface Methodology (RSM) models identify synergistic effects (e.g., this compound + remdesivir reduces viral load by 90% vs. 70% alone) .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
